Cas no 85146-09-4 ((2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid)

(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid structure
85146-09-4 structure
Nome del prodotto:(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
Numero CAS:85146-09-4
MF:C23H27NO6
MW:413.46358704567
CID:1833804
PubChem ID:46173828

(2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (2E,4E,6E)-8-[(N-acetyl-beta-methylphenylalanyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
    • DTXSID601107093
    • N-Acetyl-beta-methyl-L-phenylalanine (1R,2E,4Z,6E)-7-carboxy-1-[(2S)-2-methyl-2-oxiranyl]-2,4,6-heptatrien-1-yl ester
    • AK-toxin I
    • N-Acetyl-b-methyl-L-phenylalanine 7-carboxy-1-(2-methyloxiranyl)-2,4,6-heptatrienyl ester, 9CI
    • AK toxin I
    • Q27149778
    • CHEBI:80727
    • (2E,4Z,6E)-8-[(2-acetamido-3-phenylbutanoyl)oxy]-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid
    • 85146-09-4
    • (2E,4E,6E)-8-(2-acetamido-3-phenyl-butanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic Acid
    • L-Phenylalanine, N-acetyl-beta-methyl-, (1R,2E,4Z,6E)-7-carboxy-1-((2S)-2-methyloxiranyl)-2,4,6-heptatrienyl ester, (betaS)-
    • Inchi: InChI=1S/C23H27NO6/c1-16(18-11-7-6-8-12-18)21(24-17(2)25)22(28)30-19(23(3)15-29-23)13-9-4-5-10-14-20(26)27/h4-14,16,19,21H,15H2,1-3H3,(H,24,25)(H,26,27)/b5-4-,13-9+,14-10+
    • Chiave InChI: HGSOUJPIFSDBKJ-OUYMFVGOSA-N
    • Sorrisi: CC(C1=CC=CC=C1)C(C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C)NC(=O)C

Proprietà calcolate

  • Massa esatta: 413.18383758g/mol
  • Massa monoisotopica: 413.18383758g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 11
  • Complessità: 707
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 105Ų
  • XLogP3: 2.8

Proprietà sperimentali

  • Densità: 1.205
  • Punto di ebollizione: 656°C at 760 mmHg
  • Punto di infiammabilità: 350.5°C
  • Indice di rifrazione: 1.565
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.